N-(4-chlorophenyl)-2-{2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide
Description
N-(4-chlorophenyl)-2-{2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorophenyl group, and an ethylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Properties
Molecular Formula |
C19H18ClN3O2S |
|---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[2-(4-ethylphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]acetamide |
InChI |
InChI=1S/C19H18ClN3O2S/c1-2-12-3-7-15(8-4-12)22-19-23-18(25)16(26-19)11-17(24)21-14-9-5-13(20)6-10-14/h3-10,16H,2,11H2,1H3,(H,21,24)(H,22,23,25) |
InChI Key |
LPDPTKXSRUVEEG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C2NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-chlorophenyl)-2-{2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide typically involves multiple steps. One common synthetic route starts with the reaction of 4-chlorobenzaldehyde with 4-ethylbenzylamine to form an imine intermediate. This intermediate is then reacted with thioglycolic acid to form the thiazolidinone ring. The final step involves the acylation of the thiazolidinone with chloroacetyl chloride to yield the target compound .
Chemical Reactions Analysis
N-(4-chlorophenyl)-2-{2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against certain bacterial and fungal strains.
Medicine: Research has indicated possible anti-inflammatory and anticancer properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets. For instance, its antimicrobial activity may result from the inhibition of key enzymes or disruption of cell membrane integrity in microorganisms. In the context of its anti-inflammatory and anticancer effects, the compound may interfere with signaling pathways and molecular targets involved in inflammation and cell proliferation .
Comparison with Similar Compounds
N-(4-chlorophenyl)-2-{2-[(4-ethylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide can be compared with other thiazolidinone derivatives, such as:
- N-(4-chlorophenyl)-2-{2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide
- N-(4-chlorophenyl)-2-{2-[(4-phenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide
These compounds share a similar core structure but differ in the substituents attached to the thiazolidinone ringThis compound is unique due to its specific combination of substituents, which may confer distinct properties and advantages in certain applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
